Tert-butyl 3-diazo-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-diazo-2-oxopropanoate is an organic compound with the molecular formula C7H10N2O3. It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbonyl group. This compound is often used in organic synthesis due to its versatile reactivity and ability to form various products through different chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-diazo-2-oxopropanoate can be synthesized through several methods. One common approach involves the diazo transfer reaction, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine or DBU. This reaction produces the diazo compound along with the corresponding tosylamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale diazo transfer reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-diazo-2-oxopropanoate undergoes various types of chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings by reacting with alkenes.
Insertion Reactions: The compound can insert into C-H, N-H, and O-H bonds, forming new carbon-carbon or carbon-heteroatom bonds.
Aziridine Formation: It can react with imines to form aziridines, which are three-membered nitrogen-containing rings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids, transition metal catalysts, and bases. The reaction conditions often involve mild temperatures and inert atmospheres to prevent decomposition of the diazo compound .
Major Products Formed
The major products formed from reactions with this compound include cyclopropanes, aziridines, and various insertion products. These products are valuable intermediates in the synthesis of complex organic molecules .
Scientific Research Applications
Tert-butyl 3-diazo-2-oxopropanoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-diazo-2-oxopropanoate involves the generation of reactive intermediates, such as carbenes and nitrenes, through the loss of nitrogen gas. These intermediates can then participate in various chemical transformations, including cyclopropanation, insertion, and aziridine formation. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Ethyl diazoacetate: Similar to tert-butyl 3-diazo-2-oxopropanoate, ethyl diazoacetate is a diazo compound used in organic synthesis for cyclopropanation and insertion reactions.
Diazomethane: This compound is another diazo reagent, known for its use in methylation reactions and the formation of cyclopropanes.
Uniqueness
This compound is unique due to its tert-butyl ester group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of complex molecules where selectivity is crucial .
Properties
IUPAC Name |
tert-butyl 3-diazo-2-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)12-6(11)5(10)4-9-8/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHGTQUSBTHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.